![molecular formula C19H28O3 B149917 (8)-Shogaol CAS No. 36700-45-5](/img/structure/B149917.png)
(8)-Shogaol
Overview
Description
Shogaol is a pungent and bitter tasting compound found in ginger, and is a major component of the essential oil of ginger root. It is a member of the gingerol family, which are volatile compounds that are responsible for the characteristic aroma and flavor of ginger root. Shogaol is known to have a wide range of biological activities, and is of increasing interest to scientists and researchers for its potential therapeutic applications.
Scientific Research Applications
Antioxidant Activity
8-Shogaol has been found to have significant antioxidant activity . The formation of 8-Shogaol increases when ginger is dried using hot air drying (HAD) method, and this method has been found to enhance the antioxidant activity of the ginger .
Antimicrobial Activity
8-Shogaol also exhibits antimicrobial activity . It has been found that ginger treated with HAD exhibits potent antimicrobial activity with lower minimum inhibition concentration (MIC) value against bacteria strains .
Anti-Biofilm and Anti-Adhesive Effects
Research has shown that 8-Shogaol has anti-biofilm and anti-adhesive effects . This makes it a potential candidate for the development of new drugs to treat infections caused by biofilm-forming bacteria.
Anti-Cancer Properties
8-Shogaol has been found to have anti-cancer properties . Many studies have revealed its therapeutic applications in the therapy of cancer .
Anti-Diabetic Effects
8-Shogaol has been found to have anti-diabetic effects . It has been used in the treatment of diabetes .
Anti-Nausea and Anti-Emetic Effects
8-Shogaol has been found to have anti-nausea and anti-emetic effects . It acts on the 5-HT3 receptor ion-channel complex, by binding to a modulatory site .
Anti-Inflammatory Properties
8-Shogaol has been found to have anti-inflammatory properties . It has been used in the treatment of conditions like rheumatoid arthritis .
Neuroprotective Effects
8-Shogaol has been found to have neuroprotective effects . It has been used in the treatment of neurological conditions like Alzheimer’s disease .
Mechanism of Action
Target of Action
8-Shogaol primarily targets Cyclooxygenase-2 (COX-2) and Transforming growth factor beta-activated kinase 1 (TAK1) . COX-2 is an enzyme involved in inflammation and pain, while TAK1 is a kinase that plays a crucial role in cellular responses to pro-inflammatory cytokines .
Mode of Action
8-Shogaol inhibits COX-2, leading to a reduction in inflammation . It also selectively targets TAK1, suppressing the IKK, Akt, and MAPK signaling pathways, thereby reversing synovitis and rheumatoid arthritis .
Biochemical Pathways
8-Shogaol affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a protein complex involved in the immune response . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β . Additionally, 8-Shogaol undergoes glucuronidation, a major phase II metabolic pathway, primarily by the UGT2B7 enzyme .
Result of Action
At the molecular level, 8-Shogaol induces apoptosis in cancer cells . It also causes G2/M cell cycle arrest, leading to aberrant mitotic cell death associated with tubulin aggregation . At the cellular level, it exhibits anti-inflammatory and anti-cancer activities .
Action Environment
The action of 8-Shogaol can be influenced by environmental factors. For instance, the chemical composition and activity of 8-Shogaol can vary based on the habitat and ecological environment of the ginger plant
properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSMXJRMTYABD-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8)-Shogaol | |
CAS RN |
36700-45-5, 104186-07-4 | |
Record name | (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8)-Shogaol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8)-SHOGAOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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